Technical Monograph: 2-Propylbenzamide (CAS 122761-85-7)
Technical Monograph: 2-Propylbenzamide (CAS 122761-85-7)
[1][2]
Chemical Identity & Structural Architecture[1]
2-Propylbenzamide is a structural isomer of the benzamide family, distinguished by the presence of a propyl chain at the ortho (2-) position of the benzene ring relative to the amide functionality. Unlike its N-alkylated counterparts (e.g., N-propylbenzamide), the alkyl substitution here is directly on the aromatic core.[1] This specific steric arrangement imparts unique physicochemical stability and reactivity profiles, particularly regarding resistance to enzymatic or hydrolytic cleavage.
Physicochemical Profile
| Property | Data | Note |
| CAS Number | 122761-85-7 | Specific to the ortho-ring substituted isomer.[1][2] |
| IUPAC Name | 2-Propylbenzamide | |
| Molecular Formula | C₁₀H₁₃NO | |
| Molecular Weight | 163.22 g/mol | |
| Physical State | Solid (Crystalline) | Recrystallizes typically from ethanol/water.[1] |
| Predicted LogP | ~2.2 - 2.5 | Lipophilic, capable of crossing biological membranes.[1] |
| H-Bond Donors | 2 | (-NH₂ group) |
| H-Bond Acceptors | 1 | (Carbonyl Oxygen) |
Structural Logic & Steric Environment
The core feature of 2-propylbenzamide is the ortho-effect .[1] The propyl group (
Figure 1: Structural logic of 2-Propylbenzamide demonstrating the steric shielding effect provided by the ortho-propyl group.[1]
Synthetic Methodology: The Acid Chloride Route[1]
For research and drug development purposes, the most reliable synthesis route involves the activation of 2-propylbenzoic acid via its acid chloride. This method avoids the poor yields often associated with direct thermal amidation of sterically hindered acids.
Reaction Scheme
-
Activation: 2-Propylbenzoic acid + Thionyl Chloride (
) 2-Propylbenzoyl chloride + + [1] -
Amidation: 2-Propylbenzoyl chloride + Ammonia (
) 2-Propylbenzamide + [1]
Detailed Protocol
Reagents:
-
2-Propylbenzoic acid (1.0 eq)[1]
-
Thionyl Chloride (1.5 eq)[1]
-
Ammonium Hydroxide (28-30% aq solution) or Anhydrous
gas[1] -
Dichloromethane (DCM) (Anhydrous)[1]
-
Dimethylformamide (DMF) (Catalytic amount, 2-3 drops)[1]
Step-by-Step Workflow:
-
Acyl Chloride Formation (Activation):
-
In a round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂), dissolve 2-propylbenzoic acid in anhydrous DCM.
-
Add catalytic DMF (essential for initiating the Vilsmeier-Haack-like mechanism).[1]
-
Add thionyl chloride dropwise at
.[1] -
Critical Step: Heat to reflux for 2–3 hours. Monitor gas evolution (
).[1] The reaction is complete when gas evolution ceases. -
Evaporate excess
and solvent under reduced pressure to yield the crude acid chloride (yellow oil).[1] Do not purify this intermediate; use immediately.
-
-
Amidation (Nucleophilic Substitution):
-
Redissolve the crude acid chloride in fresh anhydrous DCM.
-
Cool the solution to
in an ice bath. -
Option A (Aqueous): Add concentrated aqueous ammonium hydroxide slowly with vigorous stirring.
-
Option B (Anhydrous - Preferred for high purity): Bubble anhydrous
gas through the solution for 30 minutes. -
A white precipitate (Ammonium Chloride + Product) will form.[1]
-
-
Workup & Purification:
Figure 2: Step-by-step synthetic workflow for the conversion of 2-propylbenzoic acid to 2-propylbenzamide.
Spectroscopic Characterization
To validate the identity of the synthesized compound, the following spectroscopic signatures must be confirmed. The ortho-substitution pattern is the key differentiator from other isomers.
Nuclear Magnetic Resonance (NMR)[1][3]
-
¹H NMR (400 MHz, DMSO-d₆):
- 7.20 – 7.50 ppm (m, 4H): Aromatic protons.[1] Expect a complex multiplet rather than the clean doublets seen in para-substitution.
-
7.60 & 7.10 ppm (br s, 2H): Amide
protons.[1] These are typically broad and may appear as two distinct peaks due to restricted rotation.[1] -
2.60 ppm (t, 2H): Benzylic
- protons (closest to the ring).[1] -
1.55 ppm (m, 2H): Central methylene
- of the propyl chain.[1] -
0.90 ppm (t, 3H): Terminal methyl
.[1]
Infrared Spectroscopy (FT-IR)[1]
-
3350 & 3180 cm⁻¹: N-H stretching (Primary amide doublet).[1]
-
1650 – 1660 cm⁻¹: C=O stretching (Amide I band).[1] Note: This may be slightly shifted compared to benzamide due to the loss of planarity caused by the ortho-propyl group.
-
1600 cm⁻¹: Aromatic C=C skeletal vibrations.[1]
Mass Spectrometry (MS)[1]
-
Molecular Ion:
m/z (ESI mode).[1] -
Fragmentation: Loss of the propyl group or the amide moiety (m/z 121 or 119) is common in EI-MS.[1]
Pharmaceutical Relevance & Applications
Steric "Locking" in Drug Design
2-Propylbenzamide serves as a critical model for understanding ortho-substitution effects .[1] In drug development, placing a lipophilic group (like propyl) at the ortho position is a strategy to:
-
Increase Metabolic Stability: The bulk protects the amide bond from amidases (enzymes that cleave amides), prolonging the half-life of the drug.[1]
-
Modulate Solubility: The propyl chain increases LogP, enhancing blood-brain barrier (BBB) penetration compared to the parent benzamide.[1]
Impurity Profiling
In the synthesis of complex anticonvulsants or histone deacetylase (HDAC) inhibitors that utilize a benzamide pharmacophore, 2-propylbenzamide may appear as a degradation product or a starting material impurity.[1] Establishing its retention time (HPLC) and response factor is essential for CMC (Chemistry, Manufacturing, and Controls) documentation.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20140085, 2-Propylbenzamide. Retrieved from [Link]
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry.[1] Oxford University Press.[1] (Reference for general mechanism of acid chloride amidation and ortho-steric effects).
-
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.[1] Wiley-Interscience.[1] (Reference for Vilsmeier-Haack activation logic).
